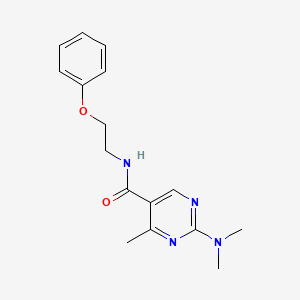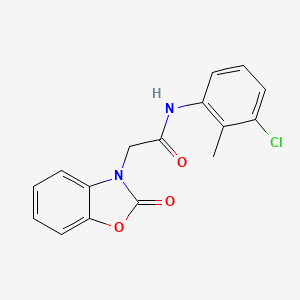
2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide, also known as DMEMPE, is a pyrimidine derivative that has been widely studied for its potential use in scientific research. This compound is known to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the protection against oxidative stress and inflammation in the brain, and the modulation of various pathways involved in cell growth and survival. It has also been shown to exhibit antifungal and antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide is its potential as a valuable tool for scientific research. Its ability to inhibit cancer cell growth and proliferation, as well as its neuroprotective properties, make it a promising candidate for further study. However, one of the limitations of 2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide, including further investigation of its potential as an anticancer agent, as well as its neuroprotective properties. Additionally, further research is needed to fully understand the mechanism of action of 2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide and to identify any potential side effects or limitations. Finally, the development of new synthesis methods for 2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide may help to overcome some of the limitations associated with its use in scientific research.
Métodos De Síntesis
2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2-amino-4-methylpyrimidine with 2-bromo-N-(2-phenoxyethyl)acetamide in the presence of a base. Another method involves the reaction of 2-amino-4-methylpyrimidine with 2-chloro-N-(2-phenoxyethyl)acetamide in the presence of a base. Both methods result in the formation of 2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide has been used in various scientific research applications, including the study of its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. 2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-14(11-18-16(19-12)20(2)3)15(21)17-9-10-22-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUXGMBMMDSNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NCCOC2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine](/img/structure/B5683890.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5683895.png)
![N-[(3-isopropylisoxazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5683905.png)



![ethyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5683927.png)
![1-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5683942.png)

![1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5683948.png)
![5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole](/img/structure/B5683955.png)

![1-[(5-amino-4-cyano-3-methyl-2-thienyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5683981.png)
![2-methyl-3-[5-(2-nitrovinyl)-2-furyl]benzoic acid](/img/structure/B5683985.png)